Osanetant - 160492-56-8

Osanetant

Catalog Number: EVT-277741
CAS Number: 160492-56-8
Molecular Formula: C35H41Cl2N3O2
Molecular Weight: 606.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Developed by Sanofi-Aventis (formerly Sanofi-Synthelabo), osanetant (SR-142801) is an NK3 receptor antagonist which was under development for the treatment of schizophrenia and other Central Nervous System (CNS) disorders. In a review of its R&D portfolio, the company announced in August 2005 that it would cease any further development of osanetant. This follows an earlier decision to discontinue development of eplivanserin for schizophrenia.
Osanetant is an orally bioavailable, brain penetrating, non-peptide neurokinin/tachykinin 3 receptor (NK1-receptor; NK3R; NK-3R) antagonist, that may potentially be used to treat vasomotor symptoms (VMS) in menopausal woman and in men on androgen deprivation therapy (ADT) and to suppress the production of certain hormones. Upon oral administration, osanetant targets, competitively binds to and blocks the activity of NK3R in the central nervous system (CNS), thereby inhibiting NK3R-mediated signal transduction and may prevent certain menopausal symptoms such as hot flashes and VMS in men deprived of androgen. Neurokinin-mediated signaling may increase during hormone deficiency and may cause hot flashes. In addition, osanetant may, by inhibiting NK3R, suppress secretion of various hormones, such as testosterone, luteinizing hormone (LH) and follicle-stimulating hormone (FSH). By suppressing testosterone production, osanetant may inhibit the proliferation of hormone-sensitive prostate cancer.
Overview

Osanetant is a synthetic small molecule classified as a neurokinin 3 receptor antagonist. It is primarily investigated for its potential therapeutic applications in treating vasomotor symptoms associated with conditions such as prostate adenocarcinoma and other stress-related disorders. The compound has garnered attention due to its role in modulating neurokinin signaling, which is implicated in various physiological processes.

Source

Osanetant was developed by Sanofi-Synthélabo and has been studied extensively in preclinical and clinical settings. Its chemical identity is characterized by the molecular formula C35H41Cl2N3O2C_{35}H_{41}Cl_{2}N_{3}O_{2} and it is listed under the CAS Registry number 160492-56-8 .

Classification

Osanetant falls under the category of neurokinin 3 receptor antagonists, specifically targeting the neurokinin 3 receptor, which plays a significant role in regulating neurogenic inflammation, pain pathways, and endocrine functions. This classification highlights its potential utility in treating conditions linked to neurokinin dysregulation .

Synthesis Analysis

The synthesis of Osanetant involves several key steps, typically utilizing advanced organic chemistry techniques. While specific proprietary methods may not be publicly disclosed, general synthetic routes often include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Reactions: Key reactions may include amide bond formation, alkylation, and cyclization processes to construct the complex molecular framework characteristic of Osanetant.
  3. Purification: High-performance liquid chromatography (HPLC) is commonly employed to purify the synthesized compound, ensuring high purity levels essential for pharmacological testing .

The technical details of these methods are often optimized for yield and purity, with various analytical techniques employed to confirm the structure at each step.

Molecular Structure Analysis

Osanetant's molecular structure features a complex arrangement of rings and functional groups that contribute to its activity as a neurokinin 3 receptor antagonist. The compound's structure can be depicted as follows:

  • Core Structure: The molecule consists of a piperazine ring, which is pivotal for receptor binding.
  • Functional Groups: Chlorine atoms and multiple carbon chains enhance its pharmacokinetic properties.

Structural Data

  • Molecular Weight: Approximately 600.64 g/mol
  • InChIKey: DZOJBGLFWINFBF-UMSFTDKQSA-N .

These structural characteristics are critical for understanding how Osanetant interacts with its target receptor.

Chemical Reactions Analysis

Osanetant undergoes various chemical reactions that are essential for its synthesis and biological activity. Key reactions include:

  1. Binding Affinity Studies: Osanetant exhibits competitive antagonism at the neurokinin 3 receptor, which can be evaluated through saturation binding assays using radiolabeled ligands.
  2. Metabolism Studies: Investigations into how Osanetant is metabolized in vivo provide insights into its pharmacokinetics and potential interactions with other drugs .

The understanding of these reactions aids in optimizing formulations for clinical use.

Mechanism of Action

Osanetant functions primarily by antagonizing the neurokinin 3 receptor, thereby inhibiting the action of neurokinin B, a peptide involved in several physiological processes including pain perception and hormonal regulation.

Process Data

  • Receptor Interaction: Upon administration, Osanetant binds to the neurokinin 3 receptor, blocking endogenous ligands from activating this pathway.
  • Physiological Effects: This blockade can lead to reduced vasomotor symptoms such as hot flashes, making it particularly relevant for patients undergoing treatment for prostate cancer .

The mechanism underscores its therapeutic potential in managing symptoms associated with hormonal fluctuations.

Physical and Chemical Properties Analysis

Osanetant possesses several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stability studies indicate that Osanetant maintains integrity under standard laboratory conditions but may require specific storage conditions to prevent degradation .

These properties are crucial for formulation development and ensuring stability during storage.

Applications

Osanetant has been explored for various scientific uses:

  1. Clinical Trials: Currently undergoing evaluation for efficacy in reducing vasomotor symptoms in men with prostate adenocarcinoma .
  2. Research Applications: Used in studies investigating the role of neurokinins in stress disorders and other psychiatric conditions.
  3. Potential Therapeutic Areas: Beyond vasomotor symptoms, there is ongoing research into its effects on anxiety disorders and major depressive disorder .

The diverse applications highlight Osanetant's potential impact on both clinical practice and research within neuropharmacology.

Historical Development and Pharmacological Classification of Osanetant

Discovery and Early Preclinical Characterization of NK3 Receptor Antagonism

Osanetant (developmental code SR-142,801) emerged in the mid-1990s as the first non-peptide neurokinin 3 (NK3) receptor antagonist, pioneered by Sanofi-Synthélabo. Its chemical structure—N-(1-{3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide—features a molecular weight of 606.63 g/mol (C35H41Cl2N3O2) and stereospecific binding affinity [1] [3]. Preclinical studies demonstrated osanetant's high selectivity for human NK3 receptors (Ki values in low nanomolar range) over other tachykinin receptors (NK1, NK2). Mechanistically, it blocked neurokinin B (NKB)-induced activation of dopaminergic and serotonergic pathways in the substantia nigra and striatum, modulating neurotransmitter release critical to psychosis and affective disorders [1] [7].

Table 1: Fundamental Characteristics of Osanetant

PropertyValue
Molecular FormulaC35H41Cl2N3O2
CAS Registry Number160492-56-8
IUPAC NameN-(1-{3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide
Mechanism of ActionCompetitive NK3 receptor antagonism
Initial Indication TargetsSchizophrenia, anxiety, depression

Synthetic routes involved convergent strategies, including a key Ritter reaction to assemble the piperidine core, followed by reductive amination and benzoylation [1]. Early animal models confirmed osanetant's ability to suppress cocaine-induced behavioral activation in primates and attenuate dopamine release in the nucleus accumbens, hinting at broader therapeutic potential beyond psychosis [1] [8].

Evolution from Schizophrenia Target to Broader CNS Applications

Osanetant entered Phase 2 trials for schizophrenia based on a metatrial protocol that concurrently evaluated four antipsychotic candidates. Results demonstrated efficacy comparable to haloperidol in reducing positive symptoms (e.g., hallucinations), with superior tolerability due to minimal D2 receptor affinity [7]. However, clinical limitations prompted exploration of novel mechanisms. Research revealed that the Tac2/NKB pathway in the amygdala regulates fear memory consolidation—a process implicated in PTSD and stress disorders. Osanetant blocked NKB binding to NK3 receptors, disrupting fear sensitization in murine models [5] [6].

Concurrently, its role in modulating hypothalamic thermoregulation emerged. The discovery that NKB/NK3R signaling in KNDy neurons drives menopausal vasomotor symptoms (VMS) spurred Acer Therapeutics to repurpose osanetant for non-psychiatric indications. By 2022, clinical programs expanded to include:

  • PTSD: Targeting fear memory consolidation via amygdala NK3R antagonism [5].
  • Prostate cancer: Mitigating androgen-deprivation-induced VMS [2] [6].
  • Substance abuse: Attenuating cocaine reinforcement behaviors [1] [4].

Table 2: Evolution of Osanetant’s Therapeutic Applications

PhasePrimary IndicationKey FindingsReference
PreclinicalSchizophreniaNK3R blockade reduces dopaminergic hyperactivity [1] [7]
Phase 2SchizophreniaEfficacy similar to haloperidol in metatrial [7]
PreclinicalPTSDSuppresses fear memory consolidation in amygdala [5]
Phase 2a (2023)Menopausal VMSNo significant efficacy vs. placebo [8]

Discontinuation of Clinical Development: Strategic and Mechanistic Implications

Despite early promise, Sanofi discontinued osanetant's development in 2005 due to suboptimal pharmacokinetic properties, including erratic oral bioavailability and short half-life [4] [7]. This decision reflected broader industry skepticism following the failure of other NK3 antagonists (e.g., talnetant), which exhibited poor blood-brain barrier penetration [4]. Mechanistic reevaluations suggested that dual NK1/NK3 antagonism might be necessary for robust efficacy in schizophrenia, as evidenced by compounds like GSK1144814, which showed synergistic effects in modulating dopamine and serotonin [4].

Acer Therapeutics later licensed osanetant (ACER-801) in 2018, focusing on non-psychiatric indications. However, the Phase 2a trial for menopausal VMS (2023) failed to demonstrate statistically significant reductions in hot flash frequency/severity versus placebo, prompting a program pause [8]. This outcome contrasted with preclinical data, suggesting potential species-specific differences in NKB/NK3R physiology or inadequate dosing regimens.

The discontinuations underscore two critical lessons:

  • Target engagement complexity: NK3R antagonism alone may be insufficient for multifactorial disorders like schizophrenia or VMS.
  • Translational challenges: Murine fear-memory models (PTSD) may not predict efficacy in hormone-driven conditions [5] [8].

Properties

CAS Number

160492-56-8

Product Name

Osanetant

IUPAC Name

N-[1-[3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl]-4-phenylpiperidin-4-yl]-N-methylacetamide

Molecular Formula

C35H41Cl2N3O2

Molecular Weight

606.6 g/mol

InChI

InChI=1S/C35H41Cl2N3O2/c1-27(41)38(2)35(29-13-7-4-8-14-29)19-23-39(24-20-35)21-9-17-34(30-15-16-31(36)32(37)25-30)18-10-22-40(26-34)33(42)28-11-5-3-6-12-28/h3-8,11-16,25H,9-10,17-24,26H2,1-2H3/t34-/m0/s1

InChI Key

DZOJBGLFWINFBF-UMSFTDKQSA-N

SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Solubility

Soluble in DMSO

Synonyms

(S)-(N)-(1-(3-(1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl)propyl)-4-phenylpiperidin-4-yl)-N-methylacetamide
osanetant
SR 142801
SR 142806
SR-142801
SR142801

Canonical SMILES

CC(=O)N(C)C1(CCN(CC1)CCCC2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Isomeric SMILES

CC(=O)N(C)C1(CCN(CC1)CCC[C@@]2(CCCN(C2)C(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.